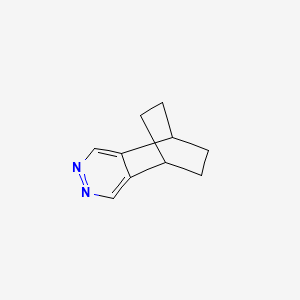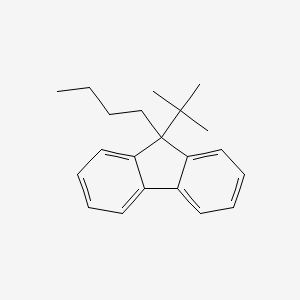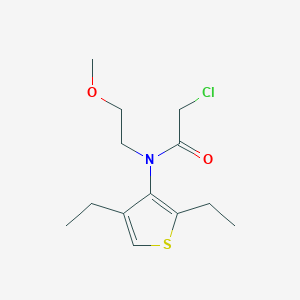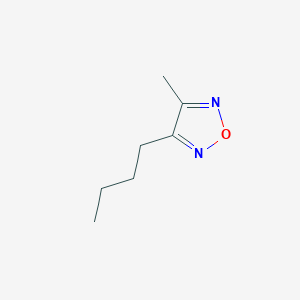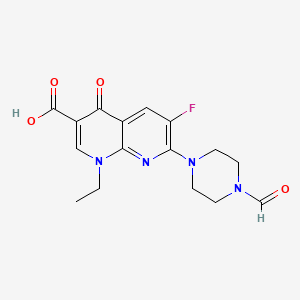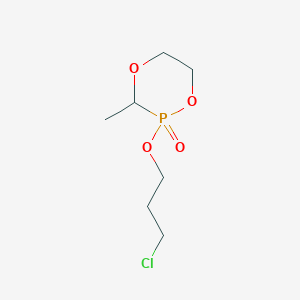![molecular formula C16H30O5 B14398563 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol CAS No. 88016-37-9](/img/structure/B14398563.png)
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol is a complex organic compound characterized by its multiple ethoxy groups and a decahydronaphthalene core. This compound is known for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the decahydronaphthalene core, followed by the sequential addition of ethoxy groups. Common reagents used in these reactions include ethylene oxide and various catalysts to facilitate the ethoxylation process. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.
化学反応の分析
Types of Reactions
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
科学的研究の応用
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol involves its interaction with specific molecular targets. The ethoxy groups and the hydroxyl group play crucial roles in these interactions, facilitating binding to enzymes or receptors. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the decahydronaphthalene core.
Nonaethylene glycol: Contains more ethoxy groups but also lacks the decahydronaphthalene core.
Undecaethylene glycol: Has even more ethoxy groups and is used in different applications.
Uniqueness
3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol is unique due to its combination of a decahydronaphthalene core with multiple ethoxy groups. This structure imparts specific physical and chemical properties that are not found in similar compounds, making it valuable for specialized applications.
特性
CAS番号 |
88016-37-9 |
|---|---|
分子式 |
C16H30O5 |
分子量 |
302.41 g/mol |
IUPAC名 |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H30O5/c17-5-6-19-7-8-20-9-10-21-16-12-14-4-2-1-3-13(14)11-15(16)18/h13-18H,1-12H2 |
InChIキー |
MMYHTLJNDJFIBH-UHFFFAOYSA-N |
正規SMILES |
C1CCC2CC(C(CC2C1)O)OCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
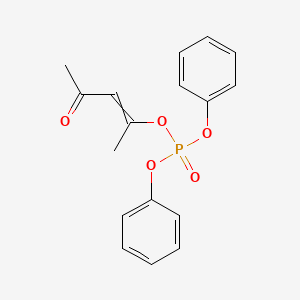

![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
